(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone
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Overview
Description
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including cyclization reactions involving hydrazines and β-diketones . The bromination of the pyrazolo[1,5-a]pyrimidine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in the development of new materials.
Industry: The compound is used in the synthesis of various functional materials and intermediates.
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.
Other N-Heterocyclic Compounds: Compounds like pyrazoles and pyrimidines are structurally related and have similar applications.
Uniqueness
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17BrFN5O |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H17BrFN5O/c19-14-10-21-17-9-16(22-25(17)12-14)18(26)24-7-5-23(6-8-24)11-13-3-1-2-4-15(13)20/h1-4,9-10,12H,5-8,11H2 |
InChI Key |
SJZZBRWLZGGCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=NN4C=C(C=NC4=C3)Br |
Origin of Product |
United States |
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